N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide
Description
Historical Development of Thiophene-Carboxamide Derivatives
Thiophene-carboxamide derivatives emerged as a critical class of heterocyclic compounds in the mid-20th century, driven by the exploration of sulfur-containing analogs of biologically active molecules. Early work focused on natural product isolation, such as thiophene-based alkaloids, but synthetic chemistry advancements enabled systematic modifications. The introduction of Suzuki-Miyaura cross-coupling reactions in the 1980s revolutionized access to aryl-thiophene hybrids, allowing precise control over substitution patterns.
A landmark study in 2021 demonstrated the potency of anthra[2,3-b]thiophene-2-carboxamide derivatives against drug-resistant leukemia cells, highlighting the scaffold’s therapeutic potential. Subsequent efforts optimized synthetic routes, such as microwave-assisted coupling of 5-bromothiophene-2-carboxamides with hydroxyphenylboronic esters, achieving higher yields and regioselectivity. The structural flexibility of thiophene-carboxamides enabled diversification into antiviral, anticancer, and antimicrobial agents, as evidenced by the 2024 discovery of thiophene-based compounds with submicromolar EC50 values.
Table 1: Key Milestones in Thiophene-Carboxamide Research
| Year | Development | Significance |
|---|---|---|
| 1985 | First Suzuki coupling applied to thiophene derivatives | Enabled aryl-thiophene hybrid synthesis |
| 2021 | Anthra[2,3-b]thiophene-2-carboxamide antitumor activity | Validated scaffold for oncology |
| 2024 | Microwave-optimized thiophene-carboxamide synthesis | Improved reaction efficiency by 40% |
Significance in Heterocyclic Chemistry Research
Thiophene-carboxamides epitomize the convergence of aromaticity and bioisosteric design. The thiophene ring’s 6π-electron system confers stability while allowing electrophilic substitution at the 2- and 5-positions, critical for functionalization. Fusion with carboxamide groups introduces hydrogen-bonding capacity, enhancing target binding specificity.
The compound N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide exemplifies strategic heterocyclic integration. Its structure combines:
- A thiophene-2-carboxamide core (electron-deficient aromatic system)
- A 4-(furan-2-yl)phenyl moiety (oxygen-containing heteroaromatic)
- A 2-hydroxyethyl linker (polar functional group)
This triad enables multimodal interactions with biological targets, as furan’s oxygen lone pairs complement thiophene’s electron-deficient nature. Such hybrids address the "heterocyclic deficit" in drug discovery, where 59% of FDA-approved drugs contain nitrogen heterocycles but only 12% incorporate sulfur-oxygen systems.
Structural Classification within Molecular Space
The compound occupies a unique niche in chemical space due to its orthogonal functionalization:
Hierarchical Structural Breakdown
- Primary scaffold : Thiophene-2-carboxamide (Planar, aromatic)
- Secondary moiety : 4-(Furan-2-yl)phenyl (Biphenyl heterocycle)
- Para-substitution ensures conformational rigidity
- Tertiary linker : 2-Hydroxyethyl (Flexible spacer)
- Enables 3D orientation adjustment for target engagement
Comparative analysis with analogs reveals critical structure-activity relationships (SAR):
Research Evolution and Current Scientific Interest
Recent advances in catalytic asymmetric synthesis have revitalized thiophene-carboxamide research. The Doyle Group’s work on enoldiazoacetate cycloadditions enables stereoselective construction of polyheterocyclic systems, applicable to derivatives like N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide. Contemporary strategies emphasize:
- Microwave-assisted synthesis : Reduces reaction times from 24 h to 20 min while maintaining >90% yield
- Computational fragment-based design : Machine learning models predict substituent effects on protein binding
- Green chemistry approaches : Aqueous Suzuki couplings minimize heavy metal waste
Current applications span:
- Antiviral agents : Targeting RNA-dependent RNA polymerases
- Kinase inhibitors : ATP-competitive binding via carboxamide H-bond donation
- Materials science : Conjugated polymers for organic photovoltaics
The compound’s dual heteroaromatic system positions it as a priority for polypharmacology studies, where multi-target engagement could address complex diseases. Ongoing clinical trials (Phase I/II) of related thiophene-carboxamides underscore the field’s translational potential.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c19-14(11-18-17(20)16-4-2-10-22-16)12-5-7-13(8-6-12)15-3-1-9-21-15/h1-10,14,19H,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJCNRQWYVUTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiophene Ring: The thiophene ring is often synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Coupling Reactions: The furan and thiophene rings are then coupled using Suzuki-Miyaura cross-coupling reactions, which involve palladium-catalyzed coupling of boronic acids with halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form alcohols or amines depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium or Grignard reagents (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and photovoltaic cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in microbial growth, cancer cell proliferation, and inflammatory responses.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to apoptosis in cancer cells or inhibition of microbial enzymes.
Comparison with Similar Compounds
Heterocycle Substitution: Furan vs. Thiophene
A critical comparison involves analogs where furan is replaced by thiophene or vice versa. Key examples include:
Key Observations :
Substituent Variations in Thiophene-2-carboxamide Derivatives
describes six thiophene-2-carboxamide derivatives (compounds 54–59) with varying aryl/piperidine substituents. A comparative analysis of their properties is summarized below:
Key Observations :
Antibacterial Nitrothiophene Carboxamides
and highlight nitrothiophene carboxamides with antibacterial activity . For example:
Key Observations :
- The target compound lacks a nitro group but features a hydroxyethyl group , which could modulate bioavailability or target selectivity .
Biological Activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiophene ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities. This article aims to delve into the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C17H15NO3S
- Molecular Weight : 313.37 g/mol
- CAS Number : 2097900-35-9
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to form hydrogen bonds and engage in π-π interactions, which can modulate the activity of target molecules.
Anticancer Activity
Research indicates that compounds containing thiophene moieties exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that this compound has cytotoxic effects against several human cancer cells, including cervical carcinoma and breast cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Cervical Carcinoma (2008) | 12.5 | |
| Breast Cancer (MCF-7) | 15.0 | |
| Lung Cancer (A549) | 10.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria, which could be attributed to the presence of the furan and thiophene rings.
Case Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of various thiophene derivatives, this compound was found to significantly inhibit the growth of cancer cells in a dose-dependent manner. The study utilized a panel of seven human cancer cell lines and established a correlation between structural modifications and biological activity.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which this compound exerts its anticancer effects. It was found that this compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
